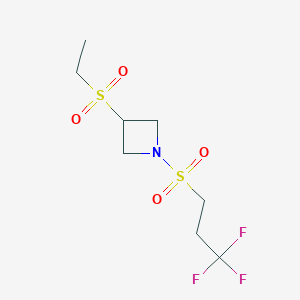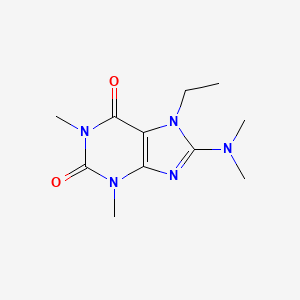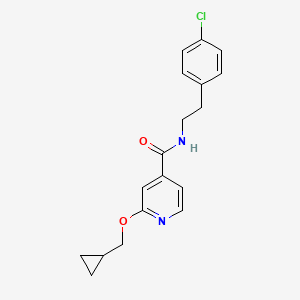
3-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as 'compound 1' and is known to exhibit strong binding affinity for the dopamine D3 receptor. In
Aplicaciones Científicas De Investigación
Glycine Transporter-1 Inhibition
Research by Cioffi et al. (2016) highlights the synthesis and biological evaluation of related benzamide inhibitors of glycine transporter-1 (GlyT-1), exploring structure-activity relationships. Such compounds, including analogues similar to the requested molecule, show potential in elevating extracellular glycine levels in the medial prefrontal cortex, which may have implications in neurological research and therapies (Cioffi et al., 2016).
Lewis Basic Catalysis
Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts. This study underscores the significance of the arene sulfonyl group for high enantioselectivity, which is a key feature of the molecule . This research opens avenues for its application in catalyst development for various organic reactions (Wang et al., 2006).
Antipsychotic Potential
A study by Norman et al. (1996) on substituted benzamides, closely related to the compound of interest, demonstrated potential as atypical antipsychotic agents. These compounds were evaluated for their ability to bind to dopamine and serotonin receptors. The findings could inform the development of new treatments for psychiatric disorders (Norman et al., 1996).
Cardiovascular Research
Mccall et al. (1983) investigated heterocyclic O-sulfates, with structural similarities to the requested molecule, for their hypotensive effects. These compounds, including diaminopyrimidine 3-oxides, acted as vasodilators, suggesting potential applications in cardiovascular research (Mccall et al., 1983).
Antimicrobial Activity
Vinaya et al. (2009) synthesized derivatives related to the molecule , evaluating their efficacy as antimicrobial agents. Their structure-activity evaluation study revealed significant antimicrobial activities, indicating potential use in combating plant pathogens (Vinaya et al., 2009).
Material Science Applications
Guo et al. (2018) researched the functionalization of multi-walled carbon nanotubes with zwitterions, including compounds structurally related to the one , for monovalent/divalent salts separation. This demonstrates its potential application in the field of material science, particularly in the development of hybrid nanofiltration membranes (Guo et al., 2018).
Propiedades
IUPAC Name |
3-chloro-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-17-5-2-8-20(15-17)24-10-12-25(13-11-24)29(27,28)14-4-9-23-21(26)18-6-3-7-19(22)16-18/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBLQEGAYGGATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2826571.png)

![(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2826574.png)
methanone](/img/structure/B2826575.png)
![N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2826576.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2826579.png)

![4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2826582.png)
![methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2826585.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2826586.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2826590.png)